molecular formula C25H19FO3S B15137866 (E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid

(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid

Cat. No.: B15137866
M. Wt: 418.5 g/mol
InChI Key: WOGJMLXFQCHZRU-KGVSQERTSA-N
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Description

(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a fluorinated benzothiepin moiety and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiepin Ring: This step involves the cyclization of a suitable precursor to form the benzothiepin ring system. Common reagents used in this step include sulfur sources and cyclization agents.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Hydroxyphenyl Group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck coupling.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s fluorinated benzothiepin moiety makes it a candidate for use in the development of advanced materials with specific electronic properties.

    Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the fluorinated benzothiepin moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid is unique due to its complex structure, which combines a fluorinated benzothiepin ring with a hydroxyphenyl group and a prop-2-enoic acid moiety. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler fluorinated aromatic compounds.

Properties

Molecular Formula

C25H19FO3S

Molecular Weight

418.5 g/mol

IUPAC Name

(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H19FO3S/c26-19-8-11-22-23(15-19)30-14-13-21(17-6-9-20(27)10-7-17)25(22)18-4-1-16(2-5-18)3-12-24(28)29/h1-12,15,27H,13-14H2,(H,28,29)/b12-3+

InChI Key

WOGJMLXFQCHZRU-KGVSQERTSA-N

Isomeric SMILES

C1CSC2=C(C=CC(=C2)F)C(=C1C3=CC=C(C=C3)O)C4=CC=C(C=C4)/C=C/C(=O)O

Canonical SMILES

C1CSC2=C(C=CC(=C2)F)C(=C1C3=CC=C(C=C3)O)C4=CC=C(C=C4)C=CC(=O)O

Origin of Product

United States

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